molecular formula C5H5ClN2S B3093731 2-Chloro-3-methylthiopyrazine CAS No. 1248090-42-7

2-Chloro-3-methylthiopyrazine

Cat. No.: B3093731
CAS No.: 1248090-42-7
M. Wt: 160.63 g/mol
InChI Key: GSSZVVABAUFKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylthiopyrazine is a heterocyclic organic compound with the molecular formula C5H5ClN2S It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and a methylthio group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylthiopyrazine typically involves the chlorination of 3-methylthiopyrazine. One common method is the reaction of 3-methylthiopyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to prevent over-chlorination and ensure selective substitution at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol derivative.

    Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed:

    Oxidation: 2-Chloro-3-methylsulfinylpyrazine or 2-Chloro-3-methylsulfonylpyrazine.

    Reduction: this compound thiol.

    Substitution: 2-Amino-3-methylthiopyrazine, 2-Methoxy-3-methylthiopyrazine.

Scientific Research Applications

2-Chloro-3-methylthiopyrazine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylthiopyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

  • 2-Chloropyrazine
  • 3-Methylthiopyrazine
  • 2-Chloro-3-methylpyrazine

Comparison: 2-Chloro-3-methylthiopyrazine is unique due to the presence of both a chlorine atom and a methylthio group on the pyrazine ring This dual substitution imparts distinct chemical reactivity and potential biological activity compared to its analogs For instance, 2-Chloropyrazine lacks the methylthio group, which may result in different reactivity and biological properties

Properties

IUPAC Name

2-chloro-3-methylsulfanylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSZVVABAUFKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylthiopyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-methylthiopyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-methylthiopyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-methylthiopyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-methylthiopyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-methylthiopyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.